
CL 218872
Descripción general
Descripción
CL 218872 es un fármaco sedante e hipnótico utilizado en investigación científica. Tiene efectos similares a los fármacos benzodiazepínicos sedantes-hipnóticos como el triazolam, pero es estructuralmente distinto y se clasifica como un hipnótico no benzodiazepínico. This compound es un agonista parcial del ácido gamma-aminobutírico A (GABA A) que es selectivo para el subtipo alfa1 .
Métodos De Preparación
La síntesis de CL 218872 implica varios pasos:
Reacción de 3-trifluorometilbenzaldehído con morfolina y cianuro de potasio: Esta reacción, catalizada por ácido p-toluensulfónico en tetrahidrofurano (THF) en reflujo, produce alfa-(3-trifluorometilfenil)-4-morfolineacetonitrilo.
Condensación con acrilato de etilo: Utilizando hidróxido de potasio (KOH) en THF, este paso produce éster etílico del ácido gamma-ciano-gamma-(3-trifluorometilfenil)-4-morfolinobutírico.
Ciclización con hidrazina: El etanol en reflujo se utiliza para ciclizar el éster, formando 4,5-dihidro-6-(3-trifluorometilfenil)-3(2H)-piridazinona.
Deshidrogenación: El tratamiento con bromo en ácido acético caliente deshidrogena el compuesto a 6-(3-trifluorometilfenil)-3(2H)-piridazinona.
Reacción con oxicloruro de fósforo: A 100 °C, esta reacción produce 3-cloro-6-(3-trifluorometilfenil)piridazina.
Ciclización final: El producto final, this compound, se obtiene mediante la ciclización con acetilhidrazina en n-butanol en reflujo.
Análisis De Reacciones Químicas
CL 218872 sufre varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse usando reactivos como bromo en ácido acético caliente.
Ciclización: Las reacciones de ciclización son cruciales en su síntesis, que involucran reactivos como hidrazina y acetilhidrazina.
Sustitución: Las reacciones de sustitución, como la reacción con oxicloruro de fósforo, también forman parte de su síntesis.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
- Molecular Weight : 278.24 g/mol
- Chemical Formula : C₁₃H₉F₃N₄
- CAS Number : 66548-69-4
- Selectivity : CL 218872 shows varying affinities for different GABA_A receptor subtypes with Ki values indicating selectivity for α1 (130 nM), while showing significantly lower affinities for α2, α3, α4, α5, and α6 subunits (1820 nM to >10000 nM) .
Pharmacological Applications
-
Anxiolytic Effects
- This compound has been classified as a non-sedative anxiolytic. Studies have shown that it produces anxiolytic effects comparable to those of chlordiazepoxide, with significant reductions in locomotor activity and head-dipping behavior in rodent models . This suggests its potential utility in treating anxiety disorders without the sedative side effects typically associated with benzodiazepines.
-
Anticonvulsant Activity
- In experimental models of epilepsy, this compound demonstrated efficacy in blocking kainate-induced convulsions at doses greater than 50 mg/kg, outperforming diazepam (20 mg/kg) in preventing seizure-like activity . This positions this compound as a candidate for further investigation in epilepsy treatment protocols.
-
Sedative Properties
- Although initially characterized as non-sedative, recent findings indicate that this compound exhibits sedative effects at higher doses (10 mg/kg), which were reversible by benzodiazepine antagonists like RO 15-1788 and CGS 8216 . This dual action may be beneficial for patients requiring both anxiolysis and sedation.
Table 1: Summary of Experimental Findings on this compound
Mecanismo De Acción
CL 218872 actúa como un agonista parcial en el receptor GABA A, específicamente dirigido al subtipo alfa1. Esta interacción mejora los efectos inhibitorios del GABA, lo que lleva a sus efectos sedantes y ansiolíticos. El compuesto se une selectivamente a los receptores GABA A que contienen la subunidad alfa1, con menor afinidad por los receptores que contienen las subunidades alfa2 o alfa3 .
Comparación Con Compuestos Similares
CL 218872 es estructuralmente distinto de las benzodiazepinas pero comparte efectos farmacológicos similares. Es comparable a compuestos como el triazolam y el zolpidem:
Triazolam: Una benzodiazepina con propiedades sedantes-hipnóticas.
Zolpidem: Un derivado de imidazopiridina con efectos hipnóticos similares
La selectividad de this compound para el subtipo alfa1 de los receptores GABA A lo distingue de estos compuestos, ofreciendo un perfil único para fines de investigación.
Actividad Biológica
CL 218872 is a compound classified as a benzodiazepine, primarily recognized for its anxiolytic properties. It selectively binds to the GABA-A receptor, particularly favoring the α1 subunit-containing variants. This selectivity is crucial for understanding its biological activity and therapeutic potential.
This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). The compound has been shown to enhance GABA responses at specific concentrations, which correlates with its anxiolytic and sedative effects.
Binding Affinity
The binding affinity of this compound to various GABA-A receptor subtypes is significant for its pharmacological profile. The following table summarizes the Ki values indicating its selectivity:
GABA-A Receptor Subtype | Ki Value (nM) |
---|---|
α1β1γ2 | 130 |
α2β1γ2 | 1820 |
α3β1γ2 | 1530 |
α5β1γ2 | >5000 |
These values illustrate that this compound has a much higher affinity for the α1 subunit compared to other subtypes, which is consistent with its sedative and anxiolytic effects .
In Vivo Studies
In animal studies, this compound has demonstrated significant sedative effects. For instance, in a study involving mice, doses around 10 mg/kg were found to reduce locomotor activity and head-dipping behavior, indicative of sedation. These effects were comparable to those observed with chlordiazepoxide, another well-known benzodiazepine .
Case Study: Sedative Effects in Mice
A controlled experiment assessed the sedative properties of this compound compared to chlordiazepoxide:
- Dosage : this compound (10 mg/kg) vs. Chlordiazepoxide (20 mg/kg)
- Results : Both compounds significantly decreased locomotor activity and head-dipping behavior in mice.
- Reversal Agents : The sedative effects were reversed by benzodiazepine antagonists CGS 8216 and Ro 15-1788, confirming mediation through benzodiazepine receptors .
Comparative Analysis with Other Benzodiazepines
This compound's profile can be compared with other benzodiazepines like diazepam and zopiclone. While all these compounds enhance GABAergic activity, their binding affinities and resultant effects on anxiety and sedation vary.
Table: Comparison of Benzodiazepines
Benzodiazepine | Primary Action | Selectivity | Sedative Effect |
---|---|---|---|
This compound | Anxiolytic/Sedative | High for α1 | Significant |
Diazepam | Anxiolytic/Sedative | Broad | Significant |
Zopiclone | Anxiolytic | Moderate | Moderate |
This table highlights that while this compound is effective as an anxiolytic and sedative, its selectivity for the α1 subunit may contribute to a different side effect profile compared to other benzodiazepines .
Propiedades
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQUXNJZHGPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216728 | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-69-4 | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CL 218872 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CL-218872 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.